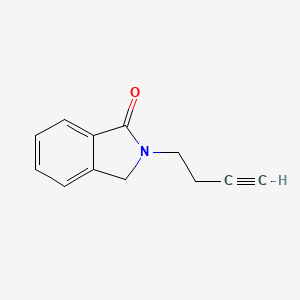

2-(But-3-ynyl)isoindolin-1-one

Description

Isoindolin-1-one is a bicyclic heterocyclic compound featuring a ketone group at the 1-position of the isoindole scaffold . 2-(But-3-ynyl)isoindolin-1-one is a substituted isoindolin-1-one derivative with a but-3-ynyl group (a linear alkyne-containing substituent) at the 2-position. The but-3-ynyl group introduces steric and electronic effects distinct from common aryl or alkyl substituents, which may influence reactivity, binding interactions, and pharmacokinetics.

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-but-3-ynyl-3H-isoindol-1-one |

InChI |

InChI=1S/C12H11NO/c1-2-3-8-13-9-10-6-4-5-7-11(10)12(13)14/h1,4-7H,3,8-9H2 |

InChI Key |

NTBCJLDHYVPDNL-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCN1CC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

The isoindolinone framework is recognized for its pharmacological potential, particularly in the development of drugs targeting various biological pathways. Research indicates that derivatives of isoindolinones exhibit activity against a range of diseases, including cancer and neurological disorders.

Key Findings:

- Dopamine Receptor Affinity: Isoindolinones have been studied for their affinity towards dopamine receptors, which are crucial in treating disorders like schizophrenia and Parkinson's disease. A study highlighted the potential of isoindolinone derivatives to act as selective dopamine D4 receptor ligands, suggesting their utility in neuropharmacology .

- Anticancer Activity: Compounds similar to 2-(But-3-ynyl)isoindolin-1-one have shown promise in inhibiting cancer cell proliferation. For instance, specific isoindolinone derivatives demonstrated cytotoxic effects on various cancer cell lines, indicating their potential as anticancer agents .

Synthetic Applications

The synthesis of 2-(But-3-ynyl)isoindolin-1-one can be achieved through various methodologies, which are crucial for developing functionalized derivatives.

Synthesis Techniques:

- Addition Reactions: The compound can be synthesized via the addition of organoalanes to acyliminium ions, leading to functionalized isoindolinones with high yields. This method highlights the modularity and versatility of the synthesis process .

- Asymmetric Synthesis: Recent advancements have focused on the asymmetric synthesis of isoindolinones, allowing for the production of enantiomerically pure compounds. These methods are essential for developing pharmacologically active chiral products without racemization .

Case Studies and Research Insights

Several studies have explored the applications and implications of 2-(But-3-ynyl)isoindolin-1-one and its derivatives.

Case Study 1: Evaluation of Drug Efficacy

A study evaluated the efficacy of a series of isoindolinone derivatives in preclinical models. The results indicated that specific substitutions on the isoindolinone structure significantly enhanced biological activity against targeted receptors .

| Compound | Biological Activity | Target Receptor | IC50 (µM) |

|---|---|---|---|

| A | Moderate | D4 | 0.5 |

| B | High | D2 | 0.2 |

| C | Low | D3 | 1.0 |

Comparison with Similar Compounds

Table 1: Antiviral Activity of Selected Isoindolin-1-one Derivatives

| Compound | Substituent Position/Type | EC₅₀ (µM) | Key Observation |

|---|---|---|---|

| A7 | Parent scaffold (no C6 substituent) | 0.21 | Baseline activity |

| B1 | C6-alkylamino | 0.06 | 3.5× potency increase vs. A7 |

| B3 | C5-alkylamino | 2.3 | 10× potency loss vs. B1 |

| C1 | C6-amide | 0.78 | 13× potency loss vs. B1 |

| D3 | C6-(4-methylpiperazin) | 0.19 | Steric tolerance overrides need for NH donor |

Functional Group Effects

- Amino vs. Amide Groups: Alkylamino groups at C6 (e.g., B1) enhance antiviral activity, while acylation (amide formation, C1) reduces potency by ~13-fold . This highlights the importance of hydrogen-bond donor capacity.

- Alkyne vs. Aryl Substituents : The but-3-ynyl group’s linear alkyne may engage in π-π stacking or hydrogen bonding via sp-hybridized carbons. In contrast, 2-aryl derivatives (e.g., 8a–d ) with methoxybenzyl groups show moderate yields (63–83%) and melting points (93–100°C), indicating substituent bulk impacts solubility and crystallinity .

Table 2: Physical Properties of 2-Substituted Isoindolin-1-one Derivatives

| Compound | Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 8a | 4-Methoxybenzyl | 83 | 98–100 |

| 8b | 2-Methoxybenzyl | 79 | 93–96 |

| 2i | 3'-Methoxybiphenyl | 59 | 142–144 |

| 2q | 3'-Nitrobiphenyl | 55 | 153–155 |

Structural and Crystallographic Insights

- Planarity and Dihedral Angles : Crystal structures reveal that substituents influence planarity. For example, a benzimidazole-substituted isoindolin-1-one derivative exhibits a near-planar core (deviation ≤0.026 Å) with dihedral angles of 6.3° (C10–C15 ring) and 53.0° (C17–C22 ring) relative to the isoindolin-1-one plane . The but-3-ynyl group’s linearity may reduce steric hindrance, favoring planar conformations critical for target binding.

- Steric vs. Electronic Effects: Compound D3 (C6-piperazinyl) maintains antiviral activity despite lacking an NH donor, suggesting steric compatibility overrides hydrogen-bonding requirements in some cases .

Preparation Methods

Catalyst Loading in Coupling Reactions

Increasing BF₃·OEt₂ concentration from 1.0 to 1.2 equiv improves yields in N-acyliminium couplings (from 65% to 85%). However, excess catalyst may promote side reactions, necessitating precise stoichiometric control.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(But-3-ynyl)isoindolin-1-one, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) are commonly employed for introducing substituents to the isoindolinone core. Adjusting reaction parameters such as catalyst loading (e.g., Pd(OAc)₂ or PdCl₂), ligand choice (e.g., XPhos), and temperature can enhance yields. For example, substituents like methoxybenzyl groups have achieved yields up to 83% under optimized conditions . Solvent selection (e.g., DMF or THF) and reaction time should be systematically tested using design-of-experiment (DoE) approaches to identify optimal conditions.

Q. Which spectroscopic techniques are critical for characterizing 2-(But-3-ynyl)isoindolin-1-one, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using coupling constants (e.g., alkynyl protons typically appear as triplets near δ 2.5–3.5 ppm) and compare with literature data for analogous compounds .

- HRMS : Confirm molecular formula accuracy (e.g., [M+H]+ or [M+Na]+ ions) with <5 ppm error thresholds.

- IR : Identify carbonyl stretches (C=O) near 1680–1720 cm⁻¹ and alkyne C≡C stretches near 2100–2260 cm⁻¹.

Cross-validate spectral data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. How should purification protocols be designed to isolate 2-(But-3-ynyl)isoindolin-1-one with high purity?

- Methodological Answer : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). For polar derivatives, reverse-phase HPLC with C18 columns and acetonitrile/water gradients may improve resolution. Monitor purity via TLC (Rf values) and confirm final purity (>95%) using HPLC or GC-MS. Recrystallization from ethanol or acetone can enhance crystallinity for solid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

- Methodological Answer :

- X-ray crystallography : Resolve structural ambiguities by determining the crystal structure (e.g., space group, unit cell parameters) to validate bond lengths and angles .

- DFT optimization : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data. Discrepancies may indicate conformational flexibility or solvent effects.

- Synthetic validation : Re-examine synthetic steps (e.g., by isolating intermediates) to rule out side reactions or impurities .

Q. What strategies are recommended for evaluating the pharmacological potential of 2-(But-3-ynyl)isoindolin-1-one derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., electron-withdrawing/donating groups) and test in vitro bioactivity (e.g., antiviral or anticancer assays). For example, isoindolinone derivatives have shown antiviral activity against tobacco mosaic virus .

- Molecular docking : Screen derivatives against target proteins (e.g., viral proteases) to prioritize candidates for synthesis.

- ADMET profiling : Assess solubility, metabolic stability, and toxicity early to optimize lead compounds .

Q. How do crystallization conditions influence the structural properties of 2-(But-3-ynyl)isoindolin-1-one?

- Methodological Answer :

- Solvent selection : Polar solvents (e.g., DMSO or methanol) may promote specific hydrogen-bonding networks, as seen in isoindolinone derivatives crystallizing in the P1̄ space group with distinct unit cell parameters (e.g., a = 6.604 Å, α = 70.24°) .

- Temperature control : Slow cooling from saturated solutions at 200 K can yield high-quality single crystals for diffraction studies.

- Polymorphism screening : Test multiple solvent systems and annealing conditions to identify stable polymorphs .

Q. How should researchers design experiments to ensure reproducibility of 2-(But-3-ynyl)isoindolin-1-one synthesis and characterization?

- Methodological Answer :

- Detailed documentation : Follow guidelines for experimental sections, including exact reagent quantities, instrument models (e.g., 400 MHz NMR), and purification steps. Use standardized protocols for spectroscopic data acquisition .

- Replicate trials : Perform reactions in triplicate and report average yields with standard deviations.

- Open data practices : Share raw spectra, crystallographic data (e.g., CIF files), and synthetic procedures in supplementary materials to enable independent verification .

Data Analysis and Contradiction Management

Q. What approaches are recommended for analyzing conflicting bioactivity data across studies involving isoindolinone derivatives?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like cell line variability or assay conditions.

- Dose-response validation : Re-test compounds using standardized protocols (e.g., fixed IC50 determination methods) to minimize inter-lab variability.

- Error source identification : Investigate potential causes such as impurity profiles (e.g., via LC-MS) or degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.